N'-Nitrosonornicotine

carcinogenicity tissue specificity tumor induction

NNN is a mandatory ISO 23921:2020/ISO 21766:2021 certified reference standard for TSNA quantification. Unique α-hydroxylation yields esophageal/oral cavity DNA pyridyloxobutylation—a pathway distinct from NNK/NNAL, preventing substitution. As an IARC Group 1 carcinogen, essential for FDA/EMA nitrosamine impurity profiling. Available racemic or enantiopure for chiral SFC-MS/MS/UPLC-MS/MS; validated LOD 0.006 ng/mL. Ensures regulatory compliance & cross-study comparability.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 80508-23-2
Cat. No. B042388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Nitrosonornicotine
CAS80508-23-2
SynonymsN'-nitrosonornicotine
N'-nitrosonornicotine, (+-)-isomer
N'-nitrosonornicotine, (S)-isomer
N-nitrosonor-nicotine
N-nitrosonornicotine
nitrosonornicotine
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)C2=CN=CC=C2
InChIInChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2
InChIKeyXKABJYQDMJTNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Nitrosonornicotine (CAS 80508-23-2): Analytical Reference Standard Procurement for Tobacco-Specific Nitrosamine Quantification


N'-Nitrosonornicotine (NNN), CAS 80508-23-2, is a tobacco-specific N-nitrosamine (TSNA) formed from the nitrosation of nornicotine during tobacco curing and processing [1]. It is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) [2]. As a reference standard, NNN is essential for analytical method development, validation, and quality control in pharmaceutical, environmental, and tobacco product testing laboratories, with commercial certified reference materials offering purities ranging from ≥98% to ≥99.0% by HPLC .

Why N'-Nitrosonornicotine (CAS 80508-23-2) Cannot Be Substituted by Other Tobacco-Specific Nitrosamines in Analytical and Research Applications


While several tobacco-specific nitrosamines (TSNAs) exist—including NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), NAT (N'-nitrosoanatabine), and NAB (N'-nitrosoanabasine)—each exhibits distinct metabolic activation pathways, tissue-specific carcinogenicity profiles, and analytical behavior. NNN undergoes unique α-hydroxylation at the 2'- and 5'-positions of its pyrrolidine ring to form reactive diazohydroxides that pyridyloxobutylate DNA, a mechanism distinct from the methylating and pyridyloxobutylating pathways of NNK and NNAL [1]. Consequently, substituting NNN with another TSNA in analytical reference applications would compromise method accuracy, invalidate cross-study comparability for tobacco product analysis mandated by ISO standards [2], and obscure the specific esophageal and oral cavity carcinogenic risk assessment that NNN uniquely informs [3].

Product-Specific Quantitative Evidence Guide for N'-Nitrosonornicotine (CAS 80508-23-2) Versus Closest Analogs


Comparative Carcinogenicity Profile: NNN as an Oral and Esophageal Carcinogen Versus NNK as a Lung Carcinogen

In a direct head-to-head 12-month carcinogenicity study in F344 rats receiving equimolar total doses (3.4 mmol via s.c. injection), NNN induced nasal cavity tumors in 92% of males and 75% of females, with only one liver tumor and no lung tumors observed. In contrast, NNK induced nasal cavity tumors (83% in both sexes), liver tumors (83% males, 100% females), and lung tumors (67% in both sexes). These data establish NNK as a more potent overall carcinogen, but critically demonstrate that NNN is the compound of choice for investigating esophageal and oral cavity carcinogenesis pathways due to its unique tissue specificity [1].

carcinogenicity tissue specificity tumor induction F344 rat model

Lung Tumorigenesis Potency Ranking: NNN Versus Six TSNA and Related Nitrosamines in A/J Mice

A comparative bioassay in female A/J mice evaluated the lung tumorigenic potency of six TSNA (NNN, NNK, NNAL, NAT, NAB, iso-NNAL) and two related nitrosamines (NDMA, NPYR). The resulting potency ranking was: NDMA > NNK > NNAL > NPYR > NNN > NAB, with iso-NNAL and iso-NNAC showing no activity. This cross-study ranking places NNN as the fourth most potent lung tumorigen among eight tested compounds, underscoring that while NNN is not the most potent lung carcinogen, its intermediate position relative to NNK and NNAL informs dose-response modeling for mixed TSNA exposure scenarios [1].

lung tumorigenesis potency ranking A/J mouse model TSNA

Tissue-Specific Metabolic Activation: NNN α-Hydroxylation Rates in Rat Esophagus, Liver, and Oral Tissue

In rat microsomal preparations, NNN undergoes tissue-specific α-hydroxylation—the critical activation step for DNA adduct formation. At 1 µM NNN, the rate of α-hydroxylation was 3.9±1.9 pmol/mg/min in esophageal microsomes (n=11) compared to 3.8±0.33 pmol/mg/min in liver microsomes (n=3) and 1.8 pmol/mg/min in oral tissue microsomes. Notably, the ratio of 2'- to 5'-hydroxylation was 3.1:1.0 in esophagus versus 0.7:1.0 in liver, indicating fundamentally different metabolic pathways between tissues. Additionally, esophageal microsomes exhibited a high-affinity enzyme with maximum activity at 6 µM NNN [1], characterized by an apparent KM of 49±6.5 µM and Vmax of 113±3.7 pmol/mg/min [2]. This tissue-specific, high-affinity metabolism distinguishes NNN from NNK, which does not exhibit the same esophagus-selective activation profile.

metabolism α-hydroxylation cytochrome P450 esophageal carcinogenesis

Human Esophageal Metabolism: Quantified α-Hydroxylation Metabolite Formation in Adult and Fetal Cultures

In cultured human esophageal tissue, NNN undergoes α-hydroxylation—the key activation pathway leading to DNA-reactive diazohydroxides. Adult esophageal cultures produced 20.32 pmol/µg DNA of OH-acid (from 5'-hydroxylation), 11.08 pmol/µg DNA of NNN-1-N-oxide (pyridine N-oxidation), and 7.67 pmol/µg DNA of keto acid (from 2'-hydroxylation). Fetal cultures showed similar metabolite profiles with 10.85, 9.40, and 7.91 pmol/µg DNA, respectively. These quantitative human tissue data directly corroborate the rat microsomal findings and confirm that α-hydroxylation is the predominant metabolic pathway in the human esophagus [1]. In contrast, NNK undergoes primarily carbonyl reduction to NNAL in human tissues, a detoxification pathway not available to NNN, further distinguishing the two compounds' metabolic fates [2].

human metabolism esophageal culture α-hydroxylation NNN activation

Enantiomer-Specific Carcinogenicity: (S)-NNN Versus (R)-NNN and Racemic NNN

NNN possesses a chiral center at the 2'-position of the pyrrolidine ring. A carcinogenicity study in F344 rats treated with 14 ppm NNN enantiomers in drinking water for up to 70 weeks revealed that (S)-NNN is a highly potent oral cavity and esophageal carcinogen, while (R)-NNN is relatively weakly active. Notably, racemic NNN (a 50:50 mixture) showed carcinogenicity that was synergistically enhanced beyond the additive effect of the individual enantiomers. DNA adduct quantitation confirmed that (S)-NNN produces significantly higher levels of pyridyloxobutyl-DNA adducts via 2'-hydroxylation compared to (R)-NNN [1]. Furthermore, human urinary analysis demonstrates that (S)-NNN is the predominant enantiomer excreted by smokers, confirming its relevance to human exposure [2]. This stereoselectivity is unique among TSNAs; NNK, for example, does not exhibit the same magnitude of enantiomer-dependent differential carcinogenicity.

enantiomers chiral carcinogenicity (S)-NNN oral cavity cancer

Analytical Method Sensitivity: NNN Limit of Detection in UHPLC-MS/MS Versus NNK

A validated UHPLC-MS/MS method for simultaneous determination of nicotine, NNK, and NNN in porcine buccal epithelium and PBS extracts established the following limits of detection (LOD): nicotine 1 ng/mL, NNK 0.005 ng/mL, and NNN 0.006 ng/mL [1]. This demonstrates that NNN can be detected at sub-part-per-billion levels, comparable to NNK, and well within the sensitivity requirements for trace analysis in biological and environmental matrices. The method achieved accuracy of 81.1%-117% and repeatability of 1.5%-13.6% across multiple concentrations, with R² > 0.9959 for all analytes [1]. In wastewater analysis using LC-HRMS, NNN achieved a method LOD of 0.17 ng/L, further confirming its suitability for ultra-trace environmental monitoring [2].

UHPLC-MS/MS LOD analytical validation preclinical studies

Optimal Application Scenarios for N'-Nitrosonornicotine (CAS 80508-23-2) Based on Differential Evidence


Esophageal and Oral Cavity Carcinogenesis Mechanistic Studies

Based on its unique tissue-specific carcinogenicity profile—inducing esophageal and nasal cavity tumors with minimal liver/lung activity [1]—and confirmed α-hydroxylation as the major activation pathway in human esophageal cultures [2], NNN is the definitive reference compound for investigating oral and esophageal cancer mechanisms. Researchers studying the role of CYP2A6/CYP2A13 polymorphisms in esophageal cancer susceptibility, or evaluating chemopreventive agents targeting TSNA-induced esophageal carcinogenesis, must use NNN rather than NNK or NNAL, which have different tissue tropisms.

Tobacco Product Regulatory Compliance Testing per ISO 23921:2020 and ISO 19290:2021

ISO standards for TSNA quantification in mainstream cigarette smoke (ISO 23921:2020, ISO 19290:2021) and tobacco products (ISO 21766:2021) explicitly mandate the measurement of NNN alongside NNK, NAT, and NAB [1]. NNN is a required analyte in these validated LC-MS/MS methods, and substitution with another TSNA would render the analysis non-compliant. Regulatory laboratories performing FDA or EMA-mandated testing for nitrosamine impurities in pharmaceutical products also require NNN certified reference materials to establish detection limits and quantify impurity levels [2].

Enantiomer-Specific Toxicological and Human Biomonitoring Studies

Given the stark difference in carcinogenic potency between (S)-NNN (highly active) and (R)-NNN (weakly active), and the synergistic effect observed with racemic NNN [1], studies requiring chiral resolution—such as human urinary biomonitoring where (S)-NNN predominates [2]—must utilize NNN reference standards with documented enantiomeric composition. Supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) and chiral UPLC-MS/MS methods for separating NNN enantiomers have been validated [3], making enantiopure or racemic NNN essential for method development and validation in these specialized analytical workflows.

Method Development and Validation for Multi-TSNA Trace Analysis Panels

Validated analytical methods for TSNA quantification in biological matrices (e.g., porcine buccal epithelium, PBS extracts) demonstrate that NNN achieves LOD of 0.006 ng/mL, comparable to NNK at 0.005 ng/mL [1]. For environmental monitoring, LC-HRMS methods achieve LOD of 0.17 ng/L for NNN in wastewater [2]. These performance metrics establish NNN as a necessary component of any comprehensive TSNA analytical panel. Laboratories developing in-house methods for tobacco product analysis, environmental monitoring, or clinical biomonitoring must include NNN certified reference materials to ensure method accuracy, linearity (R² > 0.9959), and inter-laboratory comparability [1].

Technical Documentation Hub

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